molecular formula C6H6OS2 B15348734 4H-Cyclopenta-1,3-dithiol-2-one,tetrahydro-,trans-(9CI)

4H-Cyclopenta-1,3-dithiol-2-one,tetrahydro-,trans-(9CI)

Cat. No.: B15348734
M. Wt: 158.2 g/mol
InChI Key: QEZCIQBLPHUYQC-RFZPGFLSSA-N
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Description

4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): is a chemical compound with the CAS number 56155-87-4. It is a cyclic compound containing sulfur and oxygen atoms, and it is known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) typically involves the cyclization of appropriate precursors containing sulfur and oxygen atoms[_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. The reaction conditions may include the use of strong bases or acids, and the process often requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activities that can be explored for drug development.

  • Medicine: : It could be investigated for its therapeutic properties in various medical applications.

  • Industry: : The compound's unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can be compared with other similar compounds, such as 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) [_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. While both compounds share structural similarities, 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) may have unique properties that distinguish it from CPDT and other related compounds.

List of Similar Compounds

  • 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT)

  • Cyclopentadiene

  • Dithiols

  • Cyclic sulfides

Properties

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

IUPAC Name

(3aR,6aR)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dithiol-2-one

InChI

InChI=1S/C6H6OS2/c7-6-8-4-2-1-3-5(4)9-6/h1-2,4-5H,3H2/t4-,5-/m1/s1

InChI Key

QEZCIQBLPHUYQC-RFZPGFLSSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@@H]1SC(=O)S2

Canonical SMILES

C1C=CC2C1SC(=O)S2

Origin of Product

United States

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